Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-
Brand Name: Vulcanchem
CAS No.: 821784-23-0
VCID: VC16816233
InChI: InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24)
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-

CAS No.: 821784-23-0

Cat. No.: VC16816233

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- - 821784-23-0

Specification

CAS No. 821784-23-0
Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name 3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide
Standard InChI InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24)
Standard InChI Key ORVGYSWASPQPLL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.4 g/mol. Its IUPAC name, 3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide, reflects the integration of three key components:

  • A pyridin-3-yl ring at position 5 of the central pyridine scaffold.

  • A (3-hydroxyphenyl)methylamino substituent attached to the pyridine nitrogen.

  • A terminal benzamide group linked to the pyridine’s 3-position.

The canonical SMILES string (C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N) and InChIKey (ORVGYSWASPQPLL-UHFFFAOYSA-N) provide precise stereochemical and topological descriptors. Theoretical calculations predict moderate water solubility due to the polar amide and hydroxyl groups, though experimental validation is required.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₇N₃O₂
Molecular Weight319.4 g/mol
Calculated LogP~2.1 (estimated via analogy)
Hydrogen Bond Donors3 (amide NH, phenolic OH)
Hydrogen Bond Acceptors4 (amide O, pyridine N, etc.)

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:

  • Formation of the Pyridinyl Core: A Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the (3-hydroxyphenyl)methylamino group at position 5 of 3-bromopyridine .

  • Benzamide Coupling: Reaction of the resulting pyridine intermediate with 3-carboxybenzoyl chloride under Schotten-Baumann conditions .

A comparative analysis of analogous benzamide syntheses reveals the prevalence of coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation . For example, the synthesis of κ-opioid receptor antagonists involved coupling phenolic amines with benzoyl chlorides in anhydrous dichloromethane, achieving yields of 74–85% .

Table 2: Reagents and Conditions for Key Synthetic Steps

StepReaction TypeReagents/ConditionsYieldSource
1Amination of Pyridine3-Hydroxybenzylamine, Pd catalyst, base~65%
2Benzamide Formation3-Carboxybenzoyl chloride, DCM, RT~70%

In Vitro and Computational Studies

Predicted ADMET Profiles

Computational models estimate:

  • Blood-Brain Barrier Permeability: LogBB ≈ −0.5 to 0.2, suggesting limited CNS penetration .

  • CYP450 Interactions: Moderate inhibition risk (CYP3A4, CYP2D6) due to aromatic π-π stacking.

Stability and Metabolic Pathways

The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, potentially limiting oral bioavailability. In vitro microsomal studies on analogous compounds show t₁/₂ values of 15–30 minutes in human liver microsomes .

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